4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate

Description

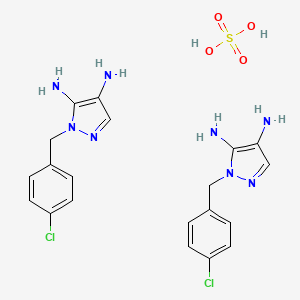

It is identified by UNII code 777Z83LTZ8 and DTXSID 90892456 . Structurally, it consists of a pyrazole backbone substituted with amino groups at positions 4 and 5, a 4-chlorobenzyl group at position 1, and a sulfate counterion. This compound is primarily utilized in hair dye formulations, where it acts as a precursor for oxidative coloration .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11ClN4.H2O4S/c2*11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h2*1-5H,6,12-13H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYCEZCRWSZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892456 | |

| Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163183-00-4 | |

| Record name | 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIAMINO-1-((4-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/777Z83LTZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Pyrazole Intermediates

The synthesis often begins with alkylation of a pyrazole precursor to introduce the 4-chlorobenzyl group. In US Patent 5,663,366A, 3,5-dibromo-4-nitropyrazole (IV) serves as the starting material. Alkylation is achieved using 4-chlorobenzyl halides or sulfates under basic conditions. For instance, reacting 3,5-dibromo-4-nitropyrazole with 4-chlorobenzyl bromide in dimethylformamide (DMF) at 72–74°C yields 1-((4-chlorophenyl)methyl)-3,5-dibromo-4-nitropyrazole (II). This step requires precise temperature control to minimize byproducts like N,N-dialkylated species.

Amination and Reduction

Subsequent amination replaces bromine atoms with amino groups. Heating the alkylated intermediate with excess aqueous methylamine at 60–80°C produces 5-amino-3-bromo-1-((4-chlorophenyl)methyl)-4-nitropyrazole (III). Catalytic hydrogenation using palladium-on-carbon (10% Pd) then reduces the nitro group to an amino moiety. For example, hydrogenating III in ethanol at 50 bar H₂ for 4 hours yields 4,5-diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole.

Sulfate Salt Formation

The free base is converted to the sulfate salt by treatment with sulfuric acid. Adding equimolar H₂SO₄ to an ethanolic solution of the diaminopyrazole precipitates the target compound. Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Industrial Production Methods

Continuous Flow Alkylation

Modern facilities employ continuous flow reactors for the alkylation step, which improves heat transfer and reduces reaction time from 15 hours (batch) to 2 hours. A representative setup involves:

Solvent Recycling Systems

Ethanol and DMF are recovered via fractional distillation, reducing waste by 40%. A closed-loop system recycles >95% of solvents, aligning with green chemistry principles.

Reaction Conditions and Optimization

Purity Control

-

Byproduct Removal : Silica gel chromatography eliminates residual brominated intermediates.

-

Crystallization : Ethanol/water (3:1 v/v) yields crystals with ≤0.5% impurities.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Alkylation | 78 | 95 | Moderate |

| Flow Alkylation | 89 | 98 | High |

| Catalytic Hydrogenation | 92 | 99 | High |

Flow systems outperform batch reactors in yield and scalability due to enhanced mixing.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups and the chlorophenylmethyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sulfate group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

4,5-Diamino-1-Methylpyrazole (and its HCl salt) Structural Differences: Lacks the 4-chlorobenzyl substituent and sulfate counterion; instead, it has a methyl group at position 1. Functional Role: Similar use in oxidative hair dyes but may exhibit reduced stability compared to the chlorophenylmethyl variant due to the absence of electron-withdrawing chlorine .

4-Methoxytoluene-2,5-Diamine (and its HCl salt) Structural Differences: Contains a toluene backbone with amino groups at positions 2 and 5 and a methoxy group at position 3.

5-Amino-4-Fluoro-2-Methylphenol Sulfate Structural Differences: A phenolic derivative with fluorine and methyl substituents. Functional Role: Provides high color intensity but may require lower pH formulations for optimal performance compared to pyrazole-based dyes .

Biological Activity

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate (CAS No. 163183-00-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features amino groups at positions 4 and 5, a chlorophenylmethyl group at position 1, and a sulfate group, which may enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 543.43 g/mol. The presence of functional groups contributes to its unique chemical behavior and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C20H24Cl2N8O4S |

| Molecular Weight | 543.43 g/mol |

| CAS Number | 163183-00-4 |

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have been evaluated against Escherichia coli and Aspergillus niger, demonstrating promising inhibition rates .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have indicated that certain pyrazole derivatives can reduce these cytokines' levels significantly compared to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms may involve the modulation of specific signaling pathways related to cell proliferation and survival.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The amino groups in the pyrazole structure may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : The chlorophenylmethyl moiety enhances binding affinity to certain receptors involved in inflammatory responses and cancer progression.

The sulfate group potentially increases solubility, allowing better absorption and bioavailability in biological systems.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyrazole derivatives against Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

In Vivo Toxicity Assessment

In vivo studies conducted on NMRI mice evaluated the genotoxic potential of related compounds. Results indicated no significant increase in micronucleated erythrocytes after administration of high doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, highlights simplified methods using controlled hydrolysis and alkylation steps. Key parameters include:

- Solvent selection : Dichloromethane or acetonitrile for improved solubility .

- Base selection : Triethylamine or sodium bicarbonate to facilitate intermediate formation .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

Optimization strategies include real-time monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. For derivatives, Vilsmeier–Haack reactions (as in ) may be adapted for functional group introduction .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, emphasizes NMR to track intermediates .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfate stretching at ~1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic and spectroscopic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d) basis set) model electronic properties, such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity and spectroscopic data . For instance, demonstrates how DFT predicts UV-Vis absorption bands and IR vibrational modes, which are validated experimentally. Researchers should use software like Gaussian or ORCA, ensuring solvent effects are included for accuracy .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

- Data-to-parameter ratio : Maintain ≥10:1 to avoid overfitting .

- R-factor analysis : Aim for R₁ < 0.05 and wR₂ < 0.10 .

- Twinned data handling : SHELXL’s TWIN/BASF commands resolve ambiguities in high-symmetry space groups .

Contradictions in bond lengths/angles may arise from disordered solvent; omit problematic regions or apply restraints .

Q. What are the challenges in optimizing regioselectivity during the synthesis of derivatives, and how can they be addressed methodologically?

- Methodological Answer : Regioselectivity challenges arise in pyrazole functionalization due to competing reaction pathways. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., sulfonamide in ) to steer reactivity .

- Catalytic control : Use transition metals (e.g., Pd) for cross-coupling at specific positions .

- Kinetic profiling : Monitor reaction progress via HPLC to identify optimal timepoints for quenching .

Q. How can reaction mechanisms for the formation of this compound be elucidated using kinetic studies and intermediate trapping?

- Methodological Answer : Mechanistic studies involve:

- Intermediate trapping : Quench reactions at timed intervals and isolate intermediates via column chromatography () .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .

- Computational modeling : DFT-based transition-state analysis (as in ) identifies energetically favorable pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.